molecular formula C22H30N6O2 B2946565 8-(4-benzylpiperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione CAS No. 361174-78-9

8-(4-benzylpiperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

カタログ番号: B2946565
CAS番号: 361174-78-9
分子量: 410.522
InChIキー: PUHPJZDSMWUOBY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This compound is a purine-2,6-dione derivative with three key structural modifications:

  • Position 3: A methyl group.
  • Position 7: A pentyl (C5 alkyl) chain.
  • Position 8: A 4-benzylpiperazine substituent.

This structure is distinct from classical purine derivatives (e.g., caffeine or theophylline) due to its extended alkylation and piperazine substitution, which may confer unique pharmacological properties .

特性

IUPAC Name

8-(4-benzylpiperazin-1-yl)-3-methyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-3-4-8-11-28-18-19(25(2)22(30)24-20(18)29)23-21(28)27-14-12-26(13-15-27)16-17-9-6-5-7-10-17/h5-7,9-10H,3-4,8,11-16H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHPJZDSMWUOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-benzylpiperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the purine core, followed by the introduction of the benzylpiperazine group through nucleophilic substitution reactions. The methyl and pentyl groups are then added via alkylation reactions under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

8-(4-benzylpiperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.

科学的研究の応用

8-(4-benzylpiperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: The compound’s interactions with biological macromolecules are studied to understand its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

作用機序

The mechanism of action of 8-(4-benzylpiperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit certain enzymes involved in disease progression, thereby exerting its effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations at Position 8

The 8-(4-benzylpiperazin-1-yl) group differentiates this compound from analogs with other piperazine or heterocyclic substitutions:

Compound Name Position 8 Substituent Key Pharmacological Findings Reference
8-(4-Methylpiperazin-1-yl) derivative 4-Methylpiperazine Moderate 5-HT6/D2 receptor affinity
8-(2,3-Dichlorophenylpiperazine) analog 2,3-Dichlorophenylpiperazine High 5-HT6/D2 receptor affinity (Ki < 10 nM)
8-(4-(2-Hydroxyethyl)piperazin-1-yl) 4-(2-Hydroxyethyl)piperazine Enhanced solubility; reduced CNS activity
8-(Pyridin-2-yloxy) derivative Pyridinyloxy Loss of CNS activity; retained analgesia

Substituent Variations at Position 7

The 7-pentyl chain contrasts with shorter alkyl or aromatic groups in analogs:

Compound Name Position 7 Substituent Impact on Properties Reference
7-Benzyl-1,3-dimethyl analog Benzyl High D2 receptor binding (Ki = 15 nM)
7-(3-Methylbenzyl) derivative 3-Methylbenzyl Improved metabolic stability
7-Isopentyl analog Isopentyl (C5 branched) Increased logP (2.8 vs. 2.1 for pentyl)

Substituent Variations at Position 3

Most analogs retain a 3-methyl group , but substitutions here are rare. For example:

  • 3-Ethyl derivatives : Show reduced receptor affinity due to steric hindrance .

Receptor Binding and Selectivity

  • 5-HT6/D2 receptors: Analogs with 2,3-dichlorophenylpiperazine (Position 8) exhibit nanomolar affinity, but the benzylpiperazine in the target compound may shift selectivity toward serotonin receptors due to enhanced aromatic interactions .
  • DPP-4 inhibition : Linagliptin (8-piperidinyl, 7-butynyl) highlights the importance of Position 7 alkylation for enzyme inhibition, but the target’s pentyl chain likely precludes this activity .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be validated?

A robust synthesis involves nucleophilic substitution reactions under anhydrous conditions. For example, a piperazine derivative can react with a purine-dione precursor in dimethylformamide (DMF) with potassium carbonate as a base, followed by propargyl tosylate addition (24-hour stirring at room temperature). Purity is validated via thin-layer chromatography (TLC, e.g., EtOAc/MeOH 4:1) and recrystallization (hot EtOAc). Confirmatory characterization uses 1H^1H-NMR (e.g., N-CH3_3 peaks at δ 3.38–3.72 ppm) and mass spectrometry (EI-MS: m/z 316 [M+^+]) .

Step Conditions Yield Analytical Validation
Nucleophilic substitutionDMF, K2_2CO3_3, 20 min heating65%TLC (Rf_f: 0.15), 1H^1H-NMR
PropargylationRT, 24 h stirring-13C^{13}C-NMR, IR (1697 cm1^{-1})

Q. Which spectroscopic techniques are critical for structural elucidation?

Multinuclear NMR (1H^1H, 13C^{13}C) resolves substituent positions (e.g., benzylpiperazine protons at δ 2.58–3.72 ppm). IR confirms carbonyl stretches (1697 cm1^{-1}), while MS validates molecular weight. X-ray crystallography (if crystals form) provides absolute configuration, as seen in related purine-dione derivatives .

Advanced Research Questions

Q. How can in silico methods predict biological interactions or pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) and dynamics simulations (GROMACS) model interactions with targets like adenosine receptors. Quantitative structure-activity relationship (QSAR) studies correlate structural features (e.g., pentyl chain length) with bioactivity. Machine learning models (e.g., random forests) trained on purine-dione datasets can predict solubility or cytotoxicity .

Q. How to address contradictions in solubility or bioactivity data across studies?

Discrepancies may arise from polymorphic forms or solvent effects. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. For bioactivity, validate assays with positive controls (e.g., theophylline for adenosine receptor inhibition) and replicate under standardized conditions (pH 7.4, 37°C) .

Q. What experimental designs optimize structure-activity relationship (SAR) studies?

Employ factorial design to test variables like substituent position (piperazine vs. pentyl) and steric effects. For example:

  • Factor 1 : Benzyl vs. 3-chlorophenyl piperazine.
  • Factor 2 : Methyl vs. ethyl groups at N3. Response surfaces (e.g., IC50_{50}) identify synergistic effects. High-throughput screening (HTS) in cancer cell lines (e.g., MCF-7) prioritizes lead compounds .

Q. How to integrate mechanistic studies with theoretical frameworks?

Link experimental data to adenosine receptor antagonism theory. For example, density functional theory (DFT) calculates electron distribution at the purine core to explain binding affinity. Use kinetic studies (e.g., surface plasmon resonance) to validate theoretical KdK_d values .

Methodological Guidance for Data Interpretation

  • Contradictory Bioactivity : Cross-validate using orthogonal assays (e.g., radioligand binding vs. cAMP inhibition).
  • Synthetic Byproducts : Employ LC-MS/MS to trace impurities and optimize reaction stoichiometry.
  • Computational Limitations : Calibrate force fields (e.g., AMBER) with experimental crystallographic data to improve accuracy .

Key Research Gaps

  • Metabolic Stability : No data on cytochrome P450 interactions. Use hepatocyte microsomes + LC-QTOF to identify metabolites.
  • Target Selectivity : Screen against off-target kinases (e.g., EGFR, VEGFR) to assess specificity .

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